3-Amino-2-hydroxyheptanoic acid
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Overview
Description
3-Amino-2-hydroxyheptanoic acid is an organic compound with the molecular formula C7H15NO3. It is a chiral amino acid derivative, characterized by the presence of both an amino group and a hydroxyl group on a heptanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxyheptanoic acid can be achieved through several methods. One common approach involves the biocatalytic conversion of chemically inert hydrocarbons into chiral amino acids. This method utilizes a multi-enzyme cascade system based on internal cofactor and hydrogen peroxide recycling to achieve the conversion from heptane to this compound under mild conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. These processes are designed to be efficient, cost-effective, and environmentally friendly, leveraging the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various amino acid derivatives, ketones, aldehydes, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-hydroxyheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate and in the development of new pharmaceuticals.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and as a precursor for various industrial products
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, affecting its reactivity and biological activity .
Comparison with Similar Compounds
3-Amino-2-hydroxybutanoic acid: This compound shares a similar structure but has a shorter carbon chain.
Heptanoic acid: A straight-chain fatty acid that serves as a precursor for various derivatives.
2-Hydroxyheptanoic acid: Similar in structure but lacks the amino group.
Uniqueness: 3-Amino-2-hydroxyheptanoic acid is unique due to its specific combination of functional groups and its chiral nature, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-amino-2-hydroxyheptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-2-3-4-5(8)6(9)7(10)11/h5-6,9H,2-4,8H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJKXTUQZYCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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